![molecular formula C15H16N2OS B2761418 Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396761-81-1](/img/structure/B2761418.png)
Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Antiviral Activity
The compound has been studied for its antiviral potential. Using atom-economical approaches, researchers synthesized 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These new compounds demonstrated promising characteristics, particularly when compared to the antiviral drug Cidofovir. Their activity against the vaccinia virus suggests potential therapeutic applications .
Fluorescent Sensing
A related compound, 1-(pyridin-4-yl)piperidin-4-one , has been explored for its luminescent properties. In a solvent-free form, it exhibits strong blue-green emission with an impressive fluorescence quantum yield of 99%. This property could be harnessed for sensitive and quantitative detection of trace pesticides, such as 2,6-dichloro-4-nitroaniline .
Antimicrobial Potential
Derivatives containing the pyridin-4-yl moiety have shown antimicrobial activity. For instance, compounds like pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl) methanone exhibited good antimicrobial potential against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Herbicidal Properties
Pyridin-4-yl-containing compounds have relevance as herbicides. Although specific studies on this exact compound are scarce, the broader class of 3-(pyridin-4-yl)-1,2,4-triazines has been investigated for herbicidal effects .
Enzyme Inhibition
Enzyme inhibitors play a crucial role in drug development. While direct studies on this compound are limited, its structural features suggest potential as an enzyme inhibitor. Further research could explore its interactions with specific enzymes .
Other Biological Activities
Historically, 3-(pyridin-4-yl)-1,2,4-triazines have exhibited diverse biological activities:
Mechanism of Action
Target of Action
The primary target of Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By blocking this enzyme, the compound prevents the conversion of cortisone to cortisol, thereby modulating the physiological effects mediated by this hormone .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . Glucocorticoids, such as cortisol, are involved in various physiological processes, including the regulation of glucose metabolism, immune response, and inflammation. By inhibiting 11 β-HSD1, Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can modulate these processes .
Pharmacokinetics
These characteristics suggest that the compound may have favorable bioavailability and a suitable profile for therapeutic use .
Result of Action
The inhibition of 11 β-HSD1 by Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can lead to a decrease in the levels of active cortisol. This can result in the modulation of various physiological processes, including glucose metabolism, immune response, and inflammation .
properties
IUPAC Name |
pyridin-4-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(13-1-6-16-7-2-13)17-8-3-12(4-9-17)14-5-10-19-11-14/h1-2,5-7,10-12H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXOARXSKYJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone |
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